

Cholesteryl oleate-d7-1 certificate of analysis

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Compound of Interest

Compound Name: Cholesteryl oleate-d7-1

Cat. No.: B15557079

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Technical Guide: Cholesteryl Oleate-d7-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cholesteryl Oleate-d7-1**, a deuterated form of cholesteryl oleate. This document consolidates critical data from certificates of analysis, details relevant experimental protocols for its characterization, and explores its role in biological signaling pathways.

Quantitative Data Summary

Cholesteryl Oleate-d7-1 is a high-purity stable isotope-labeled standard used in mass spectrometry-based lipidomics and as a tracer in metabolic studies. The following tables summarize its key quantitative specifications as derived from typical certificates of analysis.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	658.14 g/mol	[1][2]
Chemical Formula	C45H71D7O2	[1][2]
Physical State	Solution in Dichloromethane:Methanol or Methylene Chloride	[1]
Appearance	Colorless to light yellow liquid	
Storage	-20°C	
Purity	≥99.0%	

Table 2: Analytical Specifications

Analysis	Specification	Result	Reference
Thin Layer Chromatography (TLC)	>99% Purity	Pass	
Proton NMR	Spectrum consistent with structure	Consistent	
Mass Spectrometry	[M+NH4] ⁺ = 676.14 ± 1 amu	Conforms	

Experimental Protocols

Detailed methodologies for the characterization of **Cholesteryl Oleate-d7-1** are crucial for its effective use in research. The following sections outline the typical experimental protocols for Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Thin Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and effective method for assessing the purity of lipid samples.

Objective: To separate cholesteryl esters from other lipid classes and confirm the purity of **Cholesteryl Oleate-d7-1**.

Materials:

- Activated TLC plates (Silica Gel G)
- Developing tank
- Mobile Phase: Hexane:Ethyl Acetate (9:1, v/v) or petroleum ether:diethyl ether:glacial acetic acid (80:20:1 v/v/v)
- **Cholesteryl Oleate-d7-1** sample
- Lipid standards (e.g., cholesterol, cholesteryl oleate)
- Visualization reagent (e.g., 50% sulfuric acid, iodine vapor)
- Capillary tubes for spotting

Procedure:

- Prepare the developing tank by adding the mobile phase and allowing the chamber to saturate for at least 10 minutes.
- Using a pencil, draw a faint origin line approximately 2 cm from the bottom of the TLC plate.
- Using a capillary tube, spot a small amount of the **Cholesteryl Oleate-d7-1** solution onto the origin line. Also spot the standard lipids for comparison.
- Allow the spots to dry completely.
- Carefully place the TLC plate into the developing tank, ensuring the origin line is above the solvent level. Close the tank.
- Allow the solvent front to ascend the plate until it is about 1 cm from the top.

- Remove the plate from the tank and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the separated spots by spraying with the visualization reagent and heating in an oven, or by placing it in a chamber with iodine crystals.
- The purity is assessed by the presence of a single major spot corresponding to cholesteryl esters.

Workflow for TLC Analysis:



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Caption: Workflow for Thin Layer Chromatography analysis of **Cholesteryl Oleate-d7-1**.

Proton NMR (^1H NMR) for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **Cholesteryl Oleate-d7-1** by analyzing the chemical shifts and coupling constants of its protons.

Objective: To verify that the NMR spectrum is consistent with the known structure of **Cholesteryl Oleate-d7-1**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **Cholesteryl Oleate-d7-1** sample

Procedure:

- Dissolve a small amount of the **Cholesteryl Oleate-d7-1** sample in the deuterated solvent in an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants of the signals and compare them to the expected spectrum for cholesteryl oleate. Key signals include those for the olefinic protons, allylic protons, and the protons of the cholesterol backbone.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of **Cholesteryl Oleate-d7-1**.

Objective: To verify the mass-to-charge ratio (m/z) of the molecule, confirming its identity and deuteration.

Materials:

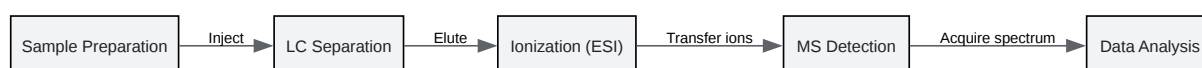
- Mass spectrometer (e.g., LC-MS/MS)
- Appropriate solvent system for sample introduction (e.g., methanol/chloroform)
- **Cholesteryl Oleate-d7-1** sample

Procedure:

- Prepare a dilute solution of **Cholesteryl Oleate-d7-1** in a suitable solvent.

- Introduce the sample into the mass spectrometer. For LC-MS, this involves injection onto an HPLC system coupled to the mass spectrometer.
- Acquire the mass spectrum in the appropriate ionization mode (e.g., positive ion mode for detecting ammonium adducts).
- Analyze the resulting spectrum for the parent ion peak. For **Cholesteryl Oleate-d7-1**, the expected ammonium adduct $[M+NH_4]^+$ is at an m/z of approximately 676.14.
- The presence and isotopic distribution of this peak confirm the molecular weight and successful deuterium labeling.

Workflow for LC-MS Analysis:



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Caption: General workflow for LC-MS analysis of **Cholesteryl Oleate-d7-1**.

Signaling Pathways

Cholesteryl oleate, the non-deuterated analogue of the topic compound, is deeply implicated in the pathology of atherosclerosis. Its accumulation in macrophages within the arterial wall is a hallmark of the disease.

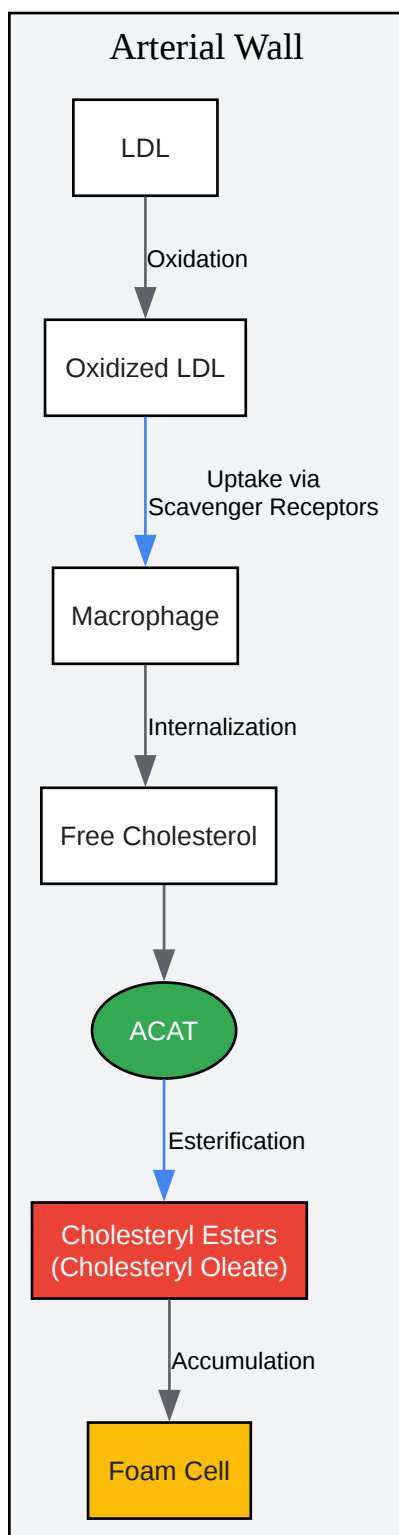
Cholesteryl Ester Metabolism and Atherosclerosis

The development of atherosclerosis is a complex process involving lipid accumulation and a chronic inflammatory response in the arterial walls. Cholesteryl esters, particularly cholesteryl oleate, are central to the formation of foam cells, which are lipid-laden macrophages.

The process begins with the infiltration and retention of low-density lipoproteins (LDL) in the artery wall. These LDL particles undergo oxidative modification, becoming oxidized LDL (ox-LDL). Macrophages in the intima take up ox-LDL through scavenger receptors, leading to an uncontrolled accumulation of cholesterol.

Inside the macrophage, the excess cholesterol is esterified into cholesteryl esters by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This process promotes the formation of lipid droplets, giving the macrophage a "foamy" appearance. The accumulation of cholesteryl oleate is particularly associated with more atherogenic lipoproteins. These foam cells contribute to the inflammatory environment by secreting cytokines and other pro-inflammatory molecules, further propagating the atherosclerotic lesion.

Signaling Pathway of Foam Cell Formation in Atherosclerosis:



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Caption: Role of cholesteryl oleate in foam cell formation during atherosclerosis.

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- 2. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
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